(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
Molecular Structure Analysis
The compound contains a quinazoline-2,4(1H,3H)-dione moiety, a thiophene ring, and a piperidine ring. Quinazoline is a bicyclic compound, while thiophene and piperidine are monocyclic. The presence of these rings may influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound likely undergoes reactions typical of quinazolines, thiophenes, and piperidines. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the piperidine ring might undergo reactions typical of secondary amines.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would depend on its exact structure, including the positions of the substituents on the rings. Factors influencing these properties might include the compound’s polarity, solubility, melting point, boiling point, and stability.Safety And Hazards
Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The potential applications and future directions for this compound would depend on its biological activity, which is currently unknown. It could be a subject of future research in medicinal chemistry, given the biological activities of some quinazoline, thiophene, and piperidine derivatives.
properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(8-7-15-4-3-13-27-15)22-11-9-14(10-12-22)23-19(25)16-5-1-2-6-17(16)21-20(23)26/h1-8,13-14H,9-12H2,(H,21,26)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIIWMFUGPPYRM-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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